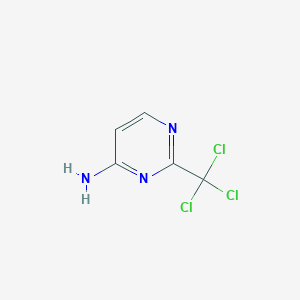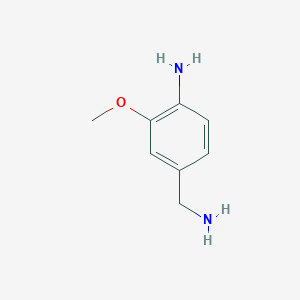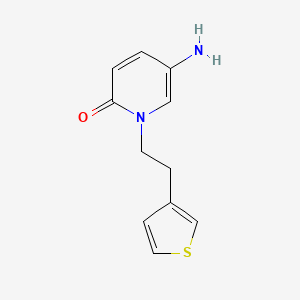
1,3-Thiazole-5-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Thiazole-5-sulfonyl fluoride is a chemical compound characterized by its unique structure, which includes a thiazole ring—a five-membered heterocyclic compound containing both sulfur and nitrogen atoms—attached to a sulfonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Thiazole-5-sulfonyl fluoride can be synthesized through several methods, including:
Halogenation: Starting with 1,3-thiazole, the compound can be halogenated to introduce the sulfonyl fluoride group.
Sulfonylation: Treating 1,3-thiazole with sulfonyl chlorides in the presence of a suitable base can yield the desired product.
Fluorination: Direct fluorination of the corresponding sulfonyl chloride derivative can produce this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Analyse Des Réactions Chimiques
1,3-Thiazole-5-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluoride derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl fluoride derivatives.
Reduction: Thiazole derivatives with reduced functional groups.
Substitution: Substituted thiazole compounds.
Applications De Recherche Scientifique
1,3-Thiazole-5-sulfonyl fluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of agrochemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1,3-thiazole-5-sulfonyl fluoride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl fluoride group can act as a leaving group in nucleophilic substitution reactions, while the thiazole ring can participate in electrophilic substitution reactions. These interactions can lead to the formation of various biologically active compounds.
Comparaison Avec Des Composés Similaires
1,3-Thiazole-5-sulfonyl fluoride is compared with other similar compounds, such as:
4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride: Similar structure but with a trifluoromethyl group.
2-methoxy-1,3-thiazole-5-sulfonyl fluoride: Similar thiazole core but with a methoxy group.
Uniqueness: this compound is unique due to its specific combination of the thiazole ring and the sulfonyl fluoride group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, drug development, and material science. Further research and development may uncover additional uses and benefits of this compound.
Propriétés
Formule moléculaire |
C3H2FNO2S2 |
|---|---|
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
1,3-thiazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C3H2FNO2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H |
Clé InChI |
IOZLSTVWQLCRFA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=N1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


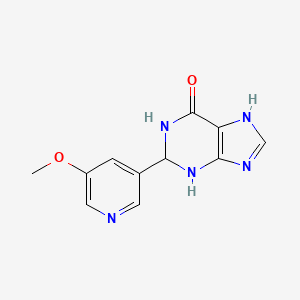
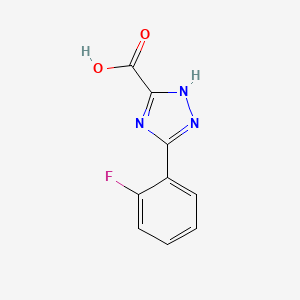
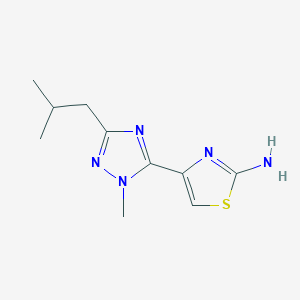
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)

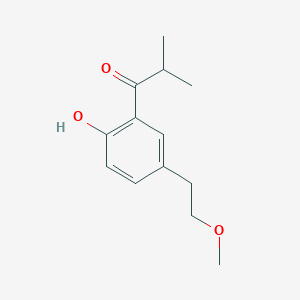
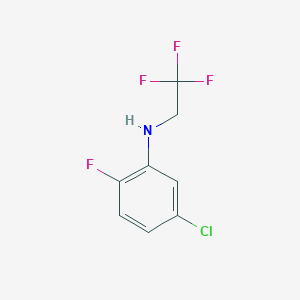
![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)
![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)

